molecular formula C48H50P2 B3423863 (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane CAS No. 325168-88-5

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane

Cat. No. B3423863
CAS RN: 325168-88-5
M. Wt: 688.9 g/mol
InChI Key: LYHOBZAADXPPNW-UHFFFAOYSA-N
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Description

The compound is a type of phosphine ligand, which are commonly used in homogeneous catalysis. The presence of the paracyclophane structure suggests that it might be a chiral ligand, which could be used in asymmetric synthesis .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the paracyclophane ring. The phosphino groups attached to the xylyl groups could potentially coordinate to a metal center, forming a chiral environment around the metal .


Chemical Reactions Analysis

As a phosphine ligand, this compound could potentially be used in a variety of metal-catalyzed reactions, such as cross-coupling reactions, hydrogenation reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of the metal it coordinates to. Typically, phosphine ligands are sensitive to air and moisture .

Scientific Research Applications

Asymmetric Hydrogenation

Both the (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane and ®-(-)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane are efficient ligands for asymmetric hydrogenation . They are used in the hydrogenation of dehydroamino acids, methyl esters, and ketones . This process is crucial in the production of chiral molecules, which are important in the pharmaceutical industry.

Enantioselective Synthesis

The ®-(-)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane is used as a chiral phosphine ligand for enantioselective synthesis . This process results in the formation of chiral molecules with high yield and high enantioselective results . Enantioselective synthesis is a key process in the production of pharmaceuticals and agrochemicals.

Proteomics Research

Both compounds are used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. These compounds can be used to study protein interactions, identify proteins, and understand protein function.

Catalysts in Chemical Reactions

These compounds are used as catalysts in various chemical reactions . As catalysts, they speed up the rate of chemical reactions without being consumed in the process. This makes them valuable in industrial applications where speed and efficiency are important.

Mechanism of Action

Target of Action

The primary targets of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane, also known as ®-(-)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane, are ketones . This compound is used as a chiral diphosphine ligand in the asymmetric hydrogenation of ketones .

Mode of Action

The compound interacts with its targets through a process known as asymmetric hydrogenation . This involves the addition of hydrogen (H2) to the carbonyl moiety of ketones from one of two enantiofaces . The compound’s chiral environment is controllable by changing the combination of two ligands .

Biochemical Pathways

The asymmetric hydrogenation of ketones is a simple chemical transformation that leads to the formation of chiral secondary alcohols . These alcohols serve as useful intermediates for the synthesis of biologically active compounds such as medicines, perfumes, and agrochemicals .

Pharmacokinetics

It is known that the compound is insoluble in water , suggesting that its bioavailability may be influenced by this property.

Result of Action

The result of the compound’s action is the production of chiral secondary alcohols with high enantioselectivity . This means that the compound can selectively produce one enantiomer over the other, which is crucial in the synthesis of chiral drugs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the compound achieves high catalytic activity and enantioselectivity for the hydrogenation of ketones under neutral to slightly basic conditions .

Safety and Hazards

Phosphine ligands can be toxic and are usually sensitive to air, requiring careful handling .

Future Directions

The development of new chiral phosphine ligands is a hot topic in the field of homogeneous catalysis, as they can enable the synthesis of chiral molecules with high selectivity. This compound, with its unique structure, could potentially be a valuable tool in this field .

properties

IUPAC Name

[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H50P2/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHOBZAADXPPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H50P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104196
Record name stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

325168-89-6, 325168-88-5
Record name stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325168-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (R)-(-)-4,12-Bis(di(3,5-dimethylphenyl)phosphino)-[2,2]-paracyclophane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 2
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(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 3
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 4
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 5
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 6
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane

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